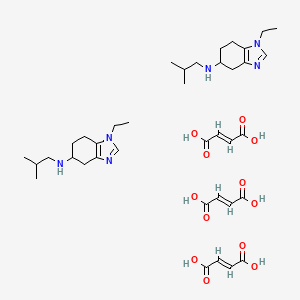
(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their diverse pharmacological activities, including analgesic and antitussive properties. The tartrate salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from basic organic molecules. The process may include:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through cyclization reactions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution or coupling reactions.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential therapeutic effects, such as pain relief and cough suppression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” involves binding to specific molecular targets, such as opioid receptors. This binding triggers a cascade of intracellular events that lead to the compound’s pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: Another morphinan derivative with antitussive properties.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is unique due to the presence of the pyridyl group, which may enhance its binding affinity and selectivity for certain receptors. The tartrate salt form also improves its solubility and stability, making it more suitable for various applications.
Eigenschaften
CAS-Nummer |
63868-32-6 |
|---|---|
Molekularformel |
C27H34N2O7 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(2-pyridin-4-ylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C23H28N2O.C4H6O6/c26-19-5-4-18-15-22-20-3-1-2-9-23(20,21(18)16-19)10-14-25(22)13-8-17-6-11-24-12-7-17;5-1(3(7)8)2(6)4(9)10/h4-7,11-12,16,20,22,26H,1-3,8-10,13-15H2;1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+,23+;1-,2-/m01/s1 |
InChI-Schlüssel |
ZLYUUULYWWOPHJ-BNXVUDNTSA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



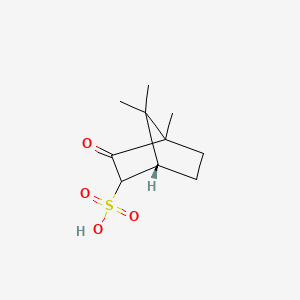
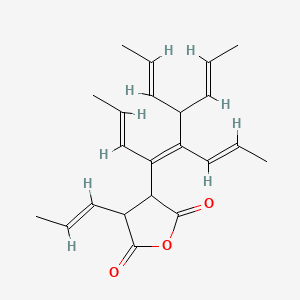

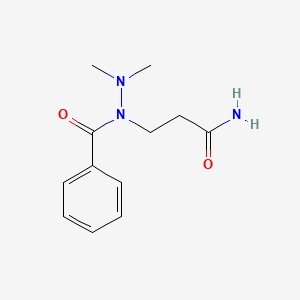
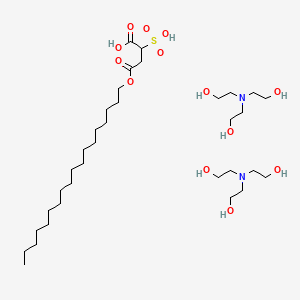
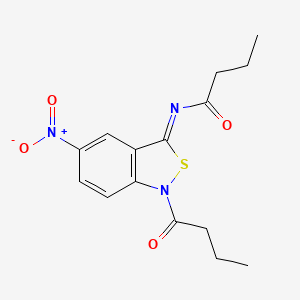

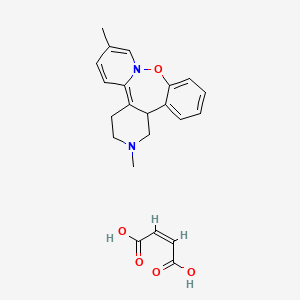
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
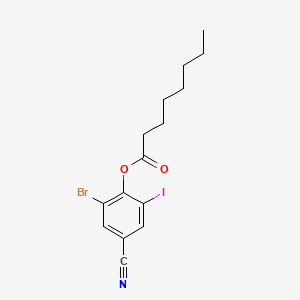
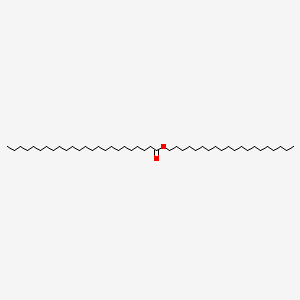
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
